molecular formula C12H15O3P B14276838 Ethyl bis(5-methylfuran-2-yl)phosphinite CAS No. 138112-36-4

Ethyl bis(5-methylfuran-2-yl)phosphinite

Cat. No.: B14276838
CAS No.: 138112-36-4
M. Wt: 238.22 g/mol
InChI Key: YOWXWAFXJHPWCL-UHFFFAOYSA-N
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Description

Ethyl bis(5-methylfuran-2-yl)phosphinite is a chemical compound with the molecular formula C₁₂H₁₅O₃P. It is characterized by the presence of two 5-methylfuran-2-yl groups attached to a phosphinite moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of ethyl bis(5-methylfuran-2-yl)phosphinite typically involves the reaction of 5-methylfuran-2-yl derivatives with ethyl phosphinite. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl bis(5-methylfuran-2-yl)phosphinite undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the phosphinite group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl bis(5-methylfuran-2-yl)phosphinite has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl bis(5-methylfuran-2-yl)phosphinite involves its interaction with molecular targets through its phosphinite group. This group can coordinate with metal centers, facilitating catalytic processes. The pathways involved often include the formation of intermediate complexes that undergo further transformations to yield the desired products.

Comparison with Similar Compounds

Ethyl bis(5-methylfuran-2-yl)phosphinite can be compared with other phosphinite compounds, such as:

  • Mthis compound
  • Phenyl bis(5-methylfuran-2-yl)phosphinite These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The unique aspect of this compound is its ethyl group, which can affect its solubility and coordination properties.

Properties

CAS No.

138112-36-4

Molecular Formula

C12H15O3P

Molecular Weight

238.22 g/mol

IUPAC Name

ethoxy-bis(5-methylfuran-2-yl)phosphane

InChI

InChI=1S/C12H15O3P/c1-4-13-16(11-7-5-9(2)14-11)12-8-6-10(3)15-12/h5-8H,4H2,1-3H3

InChI Key

YOWXWAFXJHPWCL-UHFFFAOYSA-N

Canonical SMILES

CCOP(C1=CC=C(O1)C)C2=CC=C(O2)C

Origin of Product

United States

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